molecular formula C20H16FN3O2 B5111036 2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide

2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5111036
M. Wt: 349.4 g/mol
InChI Key: AAGUSQOBAXHYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorobenzoyl group, a pyridinylmethyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the preparation of the 3-fluorobenzoyl chloride by reacting 3-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 3-fluorobenzoyl chloride is then reacted with 3-aminopyridine in the presence of a base such as triethylamine to form the intermediate 3-fluorobenzoyl-3-aminopyridine.

    Coupling Reaction: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The presence of the fluorobenzoyl and pyridinylmethyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide
  • 2-[(3-chlorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
  • 2-[(3-bromobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of the fluorine atom in the benzoyl group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2/c21-16-7-3-6-15(11-16)19(25)24-18-9-2-1-8-17(18)20(26)23-13-14-5-4-10-22-12-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUSQOBAXHYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.